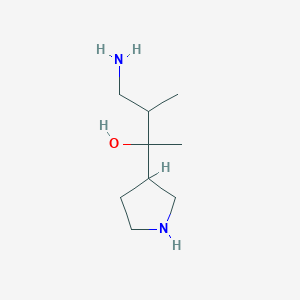

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4-amino-3-methyl-2-pyrrolidin-3-ylbutan-2-ol |

InChI |

InChI=1S/C9H20N2O/c1-7(5-10)9(2,12)8-3-4-11-6-8/h7-8,11-12H,3-6,10H2,1-2H3 |

InChI Key |

OUUFCMKMTBFNJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C)(C1CCNC1)O |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization Techniques

Intramolecular etherification remains a prominent pathway for constructing the oxetane core, which is a key structural motif in the target compound. The process typically involves stereoselective reduction of aldol precursors, followed by cyclization under basic conditions.

- Key Reaction Pathway:

- Starting from 1,3-diols, selective conversion to ortho esters followed by treatment with acetyl bromide yields acetoxybromides.

- DIBAL reduction cleaves acetyl groups, generating the necessary hydroxyl intermediates.

- Cyclization with sodium hydride in tetrahydrofuran (THF) induces intramolecular ring closure, forming the oxetane ring with stereochemical control.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Aldol precursor synthesis | Stereoselective reduction | — | Stereochemistry critical |

| Conversion to acetoxybromides | Ortho ester + acetyl bromide | — | Inversion of stereochemistry observed |

| Cyclization to oxetanes | Sodium hydride in THF | High diastereoselectivity | Mixture of diastereoisomers when methyl groups are present |

Epoxide Ring Opening and Ring Closure

Epoxide ring-opening is another versatile method for synthesizing the oxetane ring, especially when starting from sugar derivatives or terminal epoxides.

- Methodology:

- Terminal epoxides undergo ring-opening with nucleophiles such as hydroxy groups, facilitated by catalysts like tributyltin methoxide.

- Subsequent intramolecular cyclization of halide intermediates (e.g., halides derived from epoxides) with bases like potassium tert-butoxide or methylmagnesium bromide yields 2-substituted oxetanes.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Epoxide ring opening | Tributyltin methoxide in methanol | 32% | Used for ring expansion |

| Cyclization of halides | KOtBu or MeMgBr | 83–99% | Tolerance for aromatic and alkyl substituents |

Synthesis from Sugar Derivatives

Sugar-derived pathways provide stereochemically rich routes for oxetane formation, involving ring contraction and functional group transformations.

- Approach:

- Derivatives of glucuronolactone undergo ring contraction with benzylamine or potassium carbonate, forming oxetanes with retention of stereochemistry.

- Reduction of ester oxetanes with lithium aluminum hydride yields amino-substituted oxetanes.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Ring contraction | Benzylamine or K₂CO₃ in methanol | Good | Retains stereochemistry |

| Reduction | LiAlH₄ | Quantitative | Produces amino oxetanes |

Functional Group Transformations and Cross-Coupling

Amide and amino derivatives are synthesized via coupling reactions, often employing HOBt, EDC, and DIPEA as coupling agents, followed by reduction and oxidation steps.

- Key Reactions:

- Amide bond formation between amino acids and heterocyclic intermediates.

- Reduction of esters to alcohols with lithium borohydride.

- Oxidation to aldehydes using Dess-Martin periodinane or pyridine sulfonic acid.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Amide coupling | HOBt, EDC, DIPEA | Variable | High efficiency |

| Reduction | LiBH₄ | 57–68% | To alcohol intermediates |

| Oxidation | Dess-Martin | Quantitative | To aldehyde intermediates |

Summary of Key Intermediates and Reaction Conditions

| Intermediate | Preparation Method | Key Reagents | Yield | Remarks |

|---|---|---|---|---|

| Aldol precursors | Stereoselective aldol reactions | Various aldehydes/ketones | — | Stereochemical control |

| Acetoxybromides | Ortho ester + acetyl bromide | — | — | Stereochemical inversion |

| Oxetane rings | Intramolecular cyclization | Sodium hydride, THF | High | Stereoselectivity |

| Epoxide derivatives | Epoxide ring opening | Tributyltin methoxide | 32% | For ring expansion |

| Sugar derivatives | Ring contraction | Benzylamine, K₂CO₃ | Good | Stereochemistry retained |

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol can undergo several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

Reduction: Reduction reactions can convert carbonyl groups back to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction could produce primary or secondary amines.

Scientific Research Applications

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

Industry: It may be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may act on various pathways, depending on its specific functional groups and the biological context .

Comparison with Similar Compounds

Structural Comparison :

- Core Structure : FPI-1465 features a diazabicyclooctane (DBO) scaffold with a (3S)-pyrrolidin-3-yl oxycarbamate substituent, contrasting with the butan-2-ol backbone of the target compound .

- Functional Groups: Both compounds share a pyrrolidine ring, but FPI-1465 includes a carbamate linkage absent in 4-amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol.

Functional Comparison :

- Activity : FPI-1465 is a potent β-lactamase inhibitor, synergizing with β-lactam antibiotics (e.g., aztreonam) against Enterobacteriaceae expressing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes .

Bitertanol: A Triazole Fungicide

Structural Comparison :

- Core Structure: Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) shares the butan-2-ol backbone with the target compound .

- Functional Groups: Bitertanol incorporates a triazole ring and biphenyl ether, differing from the amino and pyrrolidine groups in 4-amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol.

Functional Comparison :

- Activity: Bitertanol is a broad-spectrum fungicide targeting sterol biosynthesis in fungi, a mechanism tied to its triazole moiety .

- Steric Effects: The bulky biphenyl group in Bitertanol enhances lipid solubility, whereas the target compound’s pyrrolidine may favor hydrophilic interactions.

General Trends in Butan-2-ol Derivatives

- Polarity and Solubility: The amino and pyrrolidine groups in the target compound likely increase water solubility compared to Bitertanol’s hydrophobic biphenyl group.

- Bioactivity : Pyrrolidine-containing compounds (e.g., FPI-1465) often exhibit enzyme-targeting activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol, also known by its CAS number 1934628-35-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol is with a molecular weight of 172.27 g/mol. The structure includes a pyrrolidine ring, which is significant for its interaction with biological targets.

The biological activity of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol is primarily attributed to its interactions with various neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter release and could potentially exhibit neuroprotective properties.

Neuropharmacological Effects

- Cognitive Enhancement : Research indicates that compounds similar to 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol can enhance cognitive functions by modulating cholinergic and dopaminergic pathways.

- Neuroprotection : Some studies have reported that this compound may protect neurons from oxidative stress and apoptosis, although specific data on this compound remains limited.

Anticancer Activity

While direct studies on the anticancer properties of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol are scarce, related compounds have shown promise in inhibiting cancer cell proliferation. For example, modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines, suggesting that derivatives may also exhibit similar effects.

In Vitro Studies

A study focusing on related pyrrolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). These findings suggest that structural analogs could yield similar or enhanced activity due to the presence of the pyrrolidine moiety .

Structure–Activity Relationship (SAR)

Research has indicated that modifications in the side chains of pyrrolidine-based compounds can significantly alter their biological activity. For instance, increasing the hydrophobic character of substituents often leads to improved binding affinity for target proteins involved in cancer progression .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.